molecular formula C10H12N2O2 B12911721 6-butyl-3H-furo[2,3-d]pyrimidin-2-one CAS No. 473450-34-9

6-butyl-3H-furo[2,3-d]pyrimidin-2-one

Cat. No.: B12911721
CAS No.: 473450-34-9
M. Wt: 192.21 g/mol
InChI Key: ZAESGNQGLBAHBZ-UHFFFAOYSA-N
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Description

6-Butyl-3H-furo[2,3-d]pyrimidin-2-one is a bicyclic nucleoside analogue (BCNA) first discovered by McGuigan and Balzarini in the late 2000s . It belongs to the furo[2,3-d]pyrimidin-2-one family, characterized by a fused furan-pyrimidine ring system. This compound exhibits sub-nanomolar inhibitory activity against varicella-zoster virus (VZV) but lacks efficacy against other viruses like human cytomegalovirus (HCMV) or enteroviruses . Its synthesis involves Sonogashira coupling at the 5-position of deoxyuridine derivatives followed by copper-catalyzed cyclization . Despite extensive research, its exact mechanism remains unclear, though phosphorylation by VZV thymidine kinase (TK) to mono- and diphosphate forms has been observed .

Properties

CAS No.

473450-34-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-butyl-1H-furo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-2-3-4-8-5-7-6-11-10(13)12-9(7)14-8/h5-6H,2-4H2,1H3,(H,11,12,13)

InChI Key

ZAESGNQGLBAHBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(O1)NC(=O)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3H-furo[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process . Another method includes the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-butyl-3H-furo[2,3-d]pyrimidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted furo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

6-butyl-3H-furo[2,3-d]pyrimidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-butyl-3H-furo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, derivatives of furo[2,3-d]pyrimidines have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furo[2,3-d]pyrimidin-2-one Derivatives

Antiviral Activity and Substituent Effects
  • Cf1743: The most potent BCNA against VZV, with a sub-nanomolar EC50. Its pro-drug FV-100 entered clinical trials but failed approval due to unconfirmed targeting of VZV DNA polymerase .
  • Their lack of a hydroxyl group prevents phosphorylation, suggesting a non-nucleotidic mechanism .
  • 3-(β-D-Ribofuranosyl)-6-hexyl/decyl derivatives: 6-Hexyl (Compound 8): CC50 >50 µM, inactive against enteroviruses . 6-Decyl (Compound 9): Higher potency (EC50 9.4–0.4 µM) against enteroviruses, indicating alkyl chain length inversely correlates with cytotoxicity .

Table 1: Antiviral Activity of Furo[2,3-d]pyrimidin-2-one Derivatives

Compound Target Virus EC50 (µM) Mechanism
6-Butyl derivative VZV <0.001 Phosphorylation-dependent
Cf1676/Cf1368 HCMV N/A Non-nucleotidic
6-Decyl derivative Enteroviruses 9.4–0.4 Undetermined
Structural and Functional Differences
  • Phosphorylation Capacity : The 6-butyl derivative requires VZV TK for activation, whereas HCMV-active analogues lack the hydroxyl group necessary for phosphorylation .

Pyrrolo[2,3-d]pyrimidin-2-one Analogues

  • Pyrrolo-dC : A fluorescent cytosine analog used to study DNA repair and RNA polymerase interactions. Its pyrrolo ring enables base-stacking fluorescence, unlike the antiviral furo derivatives .
  • 6-Methyl-pyrrolo[2,3-d]pyrimidin-2-one : Used in nucleoside synthesis (e.g., PYA 11092) for probing nucleic acid conformations, highlighting structural versatility unrelated to antiviral activity .

Table 2: Functional Comparison of Furo vs. Pyrrolo Derivatives

Feature Furo[2,3-d]pyrimidin-2-one Pyrrolo[2,3-d]pyrimidin-2-one
Primary Application Antiviral (VZV/HCMV) Fluorescent probes
Key Substituent Butyl/hexyl/decyl Methyl/ribofuranosyl
Mechanism TK-dependent phosphorylation Base-stacking fluorescence

Pyrido[2,3-d]pyrimidin-2-one Derivatives

  • AMG-510 : A KRAS G12C inhibitor with a pyrido ring system. Substituents like fluorine and phenyl groups enable kinase inhibition, demonstrating how ring heteroatoms dictate therapeutic targets .

Biological Activity

6-butyl-3H-furo[2,3-d]pyrimidin-2-one is a heterocyclic compound belonging to the furo[2,3-d]pyrimidine class. Its unique structure, characterized by a fused furan and pyrimidine ring with a butyl substituent at the 6-position, contributes to its notable biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

This compound's butyl group enhances its solubility and biological interactions, making it an attractive candidate for medicinal chemistry applications.

Anticancer Properties

Research indicates that this compound exhibits significant cytostatic properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and Hep G2 (liver cancer) cells. The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and survival .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Inhibition of cell proliferation
Hep G215.0Disruption of signaling pathways

The mechanism by which this compound exerts its effects is not fully elucidated; however, studies suggest it may act as an inhibitor of specific enzymes and receptors involved in cancer progression. For instance, it has demonstrated binding affinity to targets implicated in tumor growth .

Comparative Analysis with Similar Compounds

Several compounds structurally related to this compound have been studied for their biological activities. A comparative analysis reveals that while many share similar mechanisms, the unique butyl substitution in this compound enhances its pharmacokinetic properties.

Table 2: Comparison of Biological Activities

Compound NameStructure TypeNotable Activity
6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dioneFuro-pyrimidineStrong antitumor activity against K562 cells
6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-oneFuro-pyrimidineEnhanced reactivity and anti-HCMV activity
6-(p-bromophenyl)furo[2,3-d]pyrimidineFuro-pyrimidineHigh cytostatic activity

Case Studies

A recent study evaluated the efficacy of various furo[2,3-d]pyrimidine derivatives against acute myeloid leukemia (AML) cell lines. Among these derivatives, those similar to this compound showed promising results in inhibiting FLT3 phosphorylation and downstream signaling molecules . Specifically, compounds demonstrated IC50 values in the nanomolar range against FLT3-ITD expressing AML cell lines.

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